Nitidanin

Antimalarial Plasmodium falciparum IC50

Nitidanin is a structurally unique 1,4-benzodioxane lignan with a C-3 hydroxymethyl group (vs. methyl in most eusiderins) and C-7 allylic alcohol side chain correlated with reduced cytotoxicity (CC50 = 464.4 μM). It shows near-equipotent activity against chloroquine-sensitive (D6, IC50 = 21.2 μM) and chloroquine-resistant (W2, IC50 = 18.4 μM) P. falciparum, bypassing resistance pathways. Unlike class-level procurement, authenticated Nitidanin (CAS 171674-89-8) ensures reproducible dual antimalarial/HCV pharmacology and serves as an essential SAR reference for benzodioxane neolignan research.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B15560970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitidanin
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+
InChIKeyAZTAGXIJLPKJOR-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitidanin Compound Profile: CAS 171674-89-8, Lignan Class and Baseline Characteristics


Nitidanin ((±)-Nitidanin, CAS: 171674-89-8) is a benzodioxane-type lignan natural product with the molecular formula C21H24O8 and a molecular weight of 404.4 g/mol . It was originally isolated from the wood of Xanthoxylum nitidum (Roxb.) D. C. (syn. Fagara nitida Roxb.) and has also been identified in Zanthoxylum simulans, Grewia bilamellata, and Firmiana simplex [1][2]. Structurally, it features a 1,4-benzodioxane core with a 4-hydroxy-3,5-dimethoxyphenyl substituent and an allylic alcohol side chain [3]. Nitidanin is recognized primarily for its dual antimalarial and antiviral activities, with well-characterized in vitro efficacy against Plasmodium falciparum and hepatitis C virus (HCV) .

Why Nitidanin Cannot Be Substituted with Generic 1,4-Benzodioxane Lignans


Generic substitution among 1,4-benzodioxane lignans is not scientifically justified due to pronounced structural and functional divergence across this class. The presence or absence of specific side-chain moieties (e.g., allylic alcohol vs. methyl groups) and substituent patterns on the benzodioxane core materially alters both antiviral potency and cytotoxicity profiles [1]. For example, eusiderin M and nitidanin, which share an allylic alcohol side chain, exhibit markedly lower cytotoxicity than other eusiderins, whereas modifications to the C-1′ side chain do not significantly alter antiviral activity [2]. Furthermore, nitidanin possesses a unique hydroxymethyl group in place of the methyl group found in most other eusiderins, which correlates with its distinctive reduced cytotoxicity [3]. Consequently, procurement decisions cannot rely on class-level assumptions; compound-specific quantitative evidence is essential for reproducible experimental outcomes.

Nitidanin Quantitative Differentiation: Head-to-Head Evidence Against Comparator Compounds


Nitidanin Antimalarial Potency vs. Plasmodium falciparum D6 and W2 Clones

Nitidanin demonstrates moderate antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones of Plasmodium falciparum. While the absolute potency (IC50 = 21.2 μM for D6; 18.4 μM for W2) is inferior to clinical antimalarials such as chloroquine (D6 IC50 ~0.02 μM; W2 IC50 ~0.25 μM), the near-equivalent activity against both sensitive and resistant strains (resistance index ≈ 0.87) suggests a distinct mechanism of action that may circumvent chloroquine resistance pathways [1]. This profile positions nitidanin as a valuable tool compound for probing non-chloroquine antimalarial mechanisms rather than as a direct therapeutic candidate.

Antimalarial Plasmodium falciparum IC50

Nitidanin Anti-HCV Activity and Comparative Cytotoxicity Profile in Huh7.5.1 Hepatoma Cells

In a direct comparative study of 1,4-benzodioxane neolignans, nitidanin exhibited the lowest cytotoxicity among all tested compounds against Huh7.5.1 human hepatoma cells (CC50 = 464.4 μM) while retaining measurable anti-HCV activity (IC50 = 200 μM) [1]. By comparison, other eusiderin analogs in the same study displayed higher cytotoxicity, and the well-known hepatoprotective flavonolignan silybin exhibits HCV IC50 values in the range of 31.7–68 μM [2]. The reduced cytotoxicity of nitidanin is structurally attributed to the presence of a hydroxymethyl group at the C-3 position rather than the methyl group found in most other eusiderins [3].

Antiviral Hepatitis C Virus HCV Cytotoxicity

Nitidanin Selectivity Profile: Minimal Cytotoxicity Against Human Oral Epidermoid KB Cells

In the original antimalarial screening study that identified nitidanin from Grewia bilamellata, the compound was tested for cytotoxicity against human oral epidermoid carcinoma KB cells. Nitidanin exhibited an EC50 value >99 μM, indicating negligible cytotoxicity at concentrations exceeding its antimalarial IC50 by approximately 5-fold [1]. By comparison, other antimalarial leads such as nitidine (a benzophenanthridine alkaloid from Zanthoxylum species) exhibit potent cytotoxicity against KB cells with IC50 values as low as 0.28 μM [2]. This substantial difference in off-target cytotoxicity is a critical differentiator for researchers seeking antimalarial tool compounds with minimal confounding cytotoxic effects.

Cytotoxicity Selectivity KB cells Antimalarial

Nitidanin Structural Differentiation: 1,4-Benzodioxane Core with Unique Allylic Alcohol Side Chain

Within the 1,4-benzodioxane neolignan class, nitidanin is distinguished by its C-3 hydroxymethyl group and its C-7 allylic alcohol side chain [1]. A systematic SAR study demonstrated that eusiderin M and nitidanin, which both contain an allylic alcohol side chain, had lower cytotoxicity than other eusiderins lacking this moiety [2]. Furthermore, nitidanin was identified as the least cytotoxic compound among all tested 1,4-benzodioxane neolignans, a property attributed specifically to the hydroxymethyl substitution at C-3 rather than the methyl group present in eusiderins A, B, G, and M [3]. This structural uniqueness translates directly into a differentiated cytotoxicity profile that cannot be replicated by generic 1,4-benzodioxane analogs.

1,4-Benzodioxane Lignan Structure-Activity Relationship SAR

Optimal Research and Procurement Scenarios for Nitidanin (CAS 171674-89-8)


Antimalarial Mechanism-of-Action Studies in Chloroquine-Resistant P. falciparum Models

Nitidanin's near-equipotent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum clones (IC50 = 21.2 μM and 18.4 μM, respectively) [1] makes it a suitable tool compound for probing antimalarial mechanisms that operate independently of chloroquine resistance pathways. Unlike chloroquine, which exhibits a >10-fold potency shift between sensitive and resistant strains, nitidanin maintains consistent activity, suggesting a distinct molecular target or mode of action. Researchers investigating novel antimalarial targets or screening for compounds that bypass established resistance mechanisms should consider nitidanin as a comparator or reference compound.

HCV Antiviral Screening with Low Cytotoxicity Confounding Risk

For HCV research protocols requiring extended compound exposure or high-throughput screening where minimizing host cell toxicity is critical, nitidanin offers a favorable cytotoxicity window (CC50 = 464.4 μM; HCV IC50 = 200 μM) [2]. Compared to more potent but also more cytotoxic 1,4-benzodioxane analogs and to nitidine (KB cell IC50 = 0.28 μM) [3], nitidanin's reduced cytotoxicity reduces the likelihood of false-positive hits arising from compound-mediated cell death. This property is particularly valuable in assays where compound incubation exceeds 48–72 hours or when using primary hepatocyte cultures.

Structure-Activity Relationship (SAR) Studies of 1,4-Benzodioxane Neolignans

Nitidanin serves as a critical reference compound in SAR investigations of 1,4-benzodioxane neolignans due to its unique combination of structural features: a C-3 hydroxymethyl group (vs. methyl in most eusiderins) and a C-7 allylic alcohol side chain [2]. Systematic comparisons between nitidanin, eusiderin M (allylic alcohol side chain but C-3 methyl), and other eusiderins (lacking both features) enable researchers to deconvolute the contributions of individual substituents to cytotoxicity and antiviral activity. Procurement of nitidanin alongside structurally defined comparators is essential for rigorous SAR analysis.

Natural Product Reference Standard for Zanthoxylum-Derived Lignan Characterization

As one of the originally characterized benzodioxane-type lignans from Xanthoxylum nitidum [4], nitidanin is an appropriate reference standard for phytochemical investigations of Zanthoxylum, Grewia, and Firmiana species. Its well-defined spectroscopic properties (NMR, MS) and established CAS registry number (171674-89-8) facilitate unambiguous identification in complex plant extracts. Researchers conducting metabolomic profiling or bioassay-guided fractionation of Zanthoxylum species should procure authenticated nitidanin as a chromatographic and spectroscopic reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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